molecular formula C13H14N2 B1295874 N-[1-(pyridin-2-yl)ethyl]aniline CAS No. 6312-11-4

N-[1-(pyridin-2-yl)ethyl]aniline

Cat. No. B1295874
CAS RN: 6312-11-4
M. Wt: 198.26 g/mol
InChI Key: OTQPFEBBTYKNCP-UHFFFAOYSA-N
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Description

The compound N-[1-(pyridin-2-yl)ethyl]aniline is a nitrogen-containing aromatic molecule that is of interest in various chemical research areas. It is related to several compounds that have been synthesized and studied for their coordination chemistry, structural properties, and potential applications in materials science and catalysis.

Synthesis Analysis

The synthesis of related ligands, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, involves multicomponent reactions that are applicable to a wide library of similar structures . Another method for synthesizing related compounds, such as N-(2-pyridylmethylene) aniline, uses a mixture of 2-pyridinemethanol, aniline, and nitrobenzene heated in the presence of potassium hydroxide . These methods highlight the versatility and adaptability of synthetic approaches to create a variety of aniline derivatives with pyridinyl substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using various techniques. For instance, the crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline was determined using X-ray diffraction, FT-IR, NMR, and mass spectroscopy . The structural analysis of these compounds is crucial for understanding their coordination behavior and potential applications in materials science.

Chemical Reactions Analysis

The reactivity of these compounds is demonstrated by their ability to form coordination complexes with various metals. For example, N,N,4-tris(pyridin-2-ylmethyl)aniline forms metal complexes with copper, cobalt, and manganese, resulting in diverse structures such as discrete complexes, dimers, and coordination polymers . Palladium(II) complexes containing N,N'-bidentate N-(pyridin-2-ylmethyl)aniline derivatives have been synthesized and shown to catalyze the polymerization of methyl methacrylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures and the nature of their coordination with metal ions. The flexibility of the ligand in forming various topologies with different metal ions affects the properties of the resulting materials, such as their potential for guest exchange and storage capabilities . The catalytic activity of palladium complexes containing these ligands is also a significant property, with implications for industrial polymerization processes .

Scientific Research Applications

  • Nonlinear Optical (NLO) Applications : N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, a related compound to N-[1-(pyridin-2-yl)ethyl]aniline, has been synthesized and studied for its potential in NLO applications. The research focused on the factors influencing the formation of polar crystals and their stability and transparency across a wide spectrum range (Draguta et al., 2015).

  • Chemical Shift Analysis in NMR Spectroscopy : Studies on 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, closely related to N-[1-(pyridin-2-yl)ethyl]aniline, have been conducted to understand the substituent-induced chemical shifts in 13C NMR. These analyses aid in elucidating the electronic substituent effects on molecular conformation and structure (Rančić et al., 2014).

  • Crystal Structure Analysis : The crystal structure of 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, which shares a similar structure to N-[1-(pyridin-2-yl)ethyl]aniline, has been characterized. This provides valuable information for understanding the molecular arrangement and potential applications in material science (Adeleke & Omondi, 2022).

  • Catalysis and Chemical Reactions : Research has shown that 2-(pyridin-2-yl)aniline, closely related to N-[1-(pyridin-2-yl)ethyl]aniline, can be used as a directing group in C-H amination reactions mediated by cupric acetate. This finding is significant for synthetic chemistry and the development of new catalytic processes (Zhao et al., 2017).

  • Synthesis of Novel Complexes : Studies have also been conducted on the synthesis of novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, including variants of N-[1-(pyridin-2-yl)ethyl]aniline. These complexes have potential applications in organometallic chemistry and catalysis (Dridi et al., 2014).

  • Photophysical and Electroluminescence Applications : Research involving N,N-di(3-(pyridin-2-yl)phenyl)aniline, a compound structurally similar to N-[1-(pyridin-2-yl)ethyl]aniline, has explored its use in the development of luminescent platinum complexes. These complexes have potential applications in optoelectronics and organic light-emitting diodes (OLEDs) (Vezzu et al., 2010).

Future Directions

Pyridine derivatives, including “N-[1-(pyridin-2-yl)ethyl]aniline”, have potential applications in various fields due to their unique chemical properties . They are of special interest in medicinal chemistry due to their solubility and the possibility of improving water solubility in pharmaceutically potential molecules . Future research may focus on the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

N-(1-pyridin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11(13-9-5-6-10-14-13)15-12-7-3-2-4-8-12/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQPFEBBTYKNCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(pyridin-2-yl)ethyl]aniline

CAS RN

6312-11-4
Record name NSC42669
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AA Adeleke, B Omondi - Molbank, 2022 - mdpi.com
In this communication, we present the crystal structure of a secondary amine: 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline (L b ) obtained from a stepwise reduction of an imine, (E)-N-(4-…
Number of citations: 1 www.mdpi.com
D Lamaa, HP Lin, T Bzeih, P Retailleau… - European Journal of …, 2019 - Wiley Online Library
A new metal‐free procedure allowing Csp 3 –N bond formation through coupling of pyridotriazoles and weakly nucleophilic anilines has been developed. This sustainable reaction …
Z Jian, D Cui - Dalton Transactions, 2012 - pubs.rsc.org
New pyridinemethanamido-ligated rare-earth metal bis(alkyl) complexes [C5H4N-CH(Me)-NC6H3(iPr)2]Ln(CH2SiMe3)2(THF) (Ln = Sc (1), Y (2), Lu (3)) have been prepared at 0 C via …
Number of citations: 29 pubs.rsc.org
AA Adeleke, MS Islam, K Olofinsan, VF Salau… - South African Journal …, 2023 - scielo.org.za
The synthesis of three pyridinyl imines (L1-L3) with electron-donating and electron-withdrawing functional groups, as well as their silver(I) complexes (1a-3a, 1b-3b and 1c-3c), resulted …
Number of citations: 1 www.scielo.org.za
OH Hashmi, F Capet, M Visseaux… - European Journal of …, 2022 - Wiley Online Library
The synthesis of iron complexes bearing amidomethylpyridine ligands, one homoleptic [2‐[(2,6‐iPr 2 ‐C 6 H 3 )NC(Me)]C 5 H 4 N] 2 Fe (1) complex and two heteroleptic silylamide iron …
WA Munzeiwa, VO Nyamori, B Omondi - Transition Metal Chemistry, 2022 - Springer
A series of Zn(II) chlorido complexes (1′–5′) supported by N,N′-bidentate N-(pyridin-2-ylethyl)amine ligands have been synthesized. Zn(II) alkyl and alkoxy complexes 1′-Me–5′-…
Number of citations: 0 link.springer.com
A Abudu Rexit, S Luo, M Mailikezati - The Journal of Organic …, 2016 - ACS Publications
A chiral phosphoric acid-catalyzed one-pot enantioselective reductive amination of 2-pyridyl ketones was realized to provide chiral pyridine-based ligands in excellent yields with high …
Number of citations: 11 pubs.acs.org
V Skrypai, SE Varjosaari, F Azam… - The Journal of …, 2019 - ACS Publications
The asymmetric direct reductive amination of prochiral ketones with aryl amines using 1-hydrosilatrane with a chiral Brønsted acid catalyst is reported. This is the first known example of …
Number of citations: 19 pubs.acs.org
V Skrypai - 2018 - huskiecommons.lib.niu.edu
In this work 1-Hydrosilatrane has shown great potential to be a commodity reducing reagent in organic synthesis. Initially, 1-hydrosilatrane was investigated as a reducing reagent in the …
Number of citations: 0 huskiecommons.lib.niu.edu
LG Rubicheva, DA Lukyanov - Molbank, 2022 - mdpi.com
Catechols and their derivatives attract great scientific interest due to the broad spectrum of their functional properties, including complexation, redox behavior, association ability and …
Number of citations: 4 www.mdpi.com

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